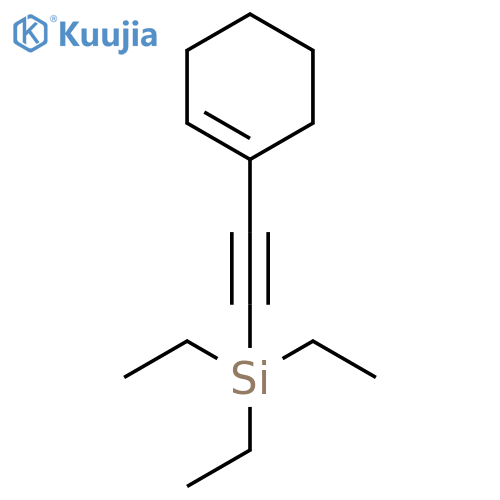

Cas no 21692-54-6 (2-(Cyclohexen-1-yl)ethynyl-triethyl-silane)

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane 化学的及び物理的性質

名前と識別子

-

- 2-(cyclohexen-1-yl)ethynyl-triethyl-silane

- 2-(Cyclohexen-1-yl)ethynyl-triethylsilane

- D96877

- 21692-54-6

- MFCD33022300

- (Cyclohex-1-en-1-ylethynyl)triethylsilane

- PS-18535

- [2-(cyclohex-1-en-1-yl)ethynyl]triethylsilane

- Cyclohexene, 1-[2-(triethylsilyl)ethynyl]-

- SY323165

- 2-(Cyclohexen-1-yl)ethynyl-triethyl-silane

-

- MDL: MFCD33022300

- インチ: 1S/C14H24Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h10H,4-9,11H2,1-3H3

- InChIKey: KBTOOJLYPFWADT-UHFFFAOYSA-N

- ほほえんだ: [Si](C#CC1=C([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])(C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 220.164727300g/mol

- どういたいしつりょう: 220.164727300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01KYIM-500mg |

2-(cyclohexen-1-yl)ethynyl-triethyl-silane |

21692-54-6 | 97.00% | 500mg |

$87.00 | 2023-12-19 | |

| Aaron | AR01KYQY-250mg |

2-(cyclohexen-1-yl)ethynyl-triethyl-silane |

21692-54-6 | 97% | 250mg |

$59.00 | 2025-02-12 | |

| 1PlusChem | 1P01KYIM-100mg |

2-(cyclohexen-1-yl)ethynyl-triethyl-silane |

21692-54-6 | 97.00% | 100mg |

$38.00 | 2023-12-19 | |

| 1PlusChem | 1P01KYIM-100g |

2-(cyclohexen-1-yl)ethynyl-triethyl-silane |

21692-54-6 | 97.00% | 100g |

$3670.00 | 2023-12-19 | |

| A2B Chem LLC | BA56670-5g |

2-(cyclohexen-1-yl)ethynyl-triethyl-silane |

21692-54-6 | 95% | 5g |

$428.00 | 2024-04-20 | |

| Aaron | AR01KYQY-10g |

2-(cyclohexen-1-yl)ethynyl-triethyl-silane |

21692-54-6 | 97% | 10g |

$734.00 | 2025-02-12 | |

| 1PlusChem | 1P01KYIM-5g |

2-(cyclohexen-1-yl)ethynyl-triethyl-silane |

21692-54-6 | 97.00% | 5g |

$392.00 | 2023-12-19 | |

| A2B Chem LLC | BA56670-1g |

2-(cyclohexen-1-yl)ethynyl-triethyl-silane |

21692-54-6 | 95% | 1g |

$143.00 | 2024-04-20 | |

| Aaron | AR01KYQY-1g |

2-(cyclohexen-1-yl)ethynyl-triethyl-silane |

21692-54-6 | 97% | 1g |

$146.00 | 2025-02-12 | |

| abcr | AB571915-1g |

2-(Cyclohexen-1-yl)ethynyl-triethylsilane; . |

21692-54-6 | 1g |

€281.30 | 2024-08-02 |

2-(Cyclohexen-1-yl)ethynyl-triethyl-silane 関連文献

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

2-(Cyclohexen-1-yl)ethynyl-triethyl-silaneに関する追加情報

Introduction to 2-(Cyclohexen-1-Yl)Ethynyl-Triethyl-Silane (CAS No. 21692-54-6)

2-(Cyclohexen-1-Yl)Ethynyl-Triethyl-Silane, with the chemical formula C11H17C≡CSi(C2H5)3, is a versatile organosilicon compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, identified by its CAS number 21692-54-6, serves as a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its unique structure, featuring both an alkyne and an enone moiety linked to a triethylsilyl group, makes it a valuable tool for constructing biologically active scaffolds.

The aliphatic cyclohexene ring in this compound contributes to its stability and reactivity, enabling it to participate in various organic transformations such as Sonogashira coupling, hydroboration-oxidation, and cross-metathesis. The presence of the ethynyl group (-C≡CH) provides a site for further functionalization, allowing chemists to append additional substituents and tailor the compound’s properties for specific applications. The triethylsilyl (TES) group (Si(C2H5)3) acts as a protecting group for silicon, enhancing the compound’s compatibility with various reaction conditions while maintaining its integrity during synthetic processes.

In recent years, the demand for advanced intermediates like 2-(Cyclohexen-1-Yl)Ethynyl-Triethyl-Silane has surged due to their role in drug discovery and material science. The pharmaceutical industry has leveraged this compound to develop innovative treatments for various diseases, including cancer, infectious disorders, and neurological conditions. Its structural features make it an excellent candidate for generating libraries of compounds with diverse biological activities.

One of the most compelling applications of CAS No. 21692-54-6 is in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as kinases and proteases are critical in cellular signaling pathways and are often implicated in disease pathogenesis. By incorporating the ethynyl-Triethyl-Silane moiety into inhibitor molecules, researchers can achieve high selectivity and potency. For instance, recent studies have demonstrated its utility in designing kinase inhibitors that exhibit improved pharmacokinetic profiles compared to traditional small-molecule drugs.

The use of 2-(Cyclohexen-1-Yl)Ethynyl-Triethyl-Silane in material science has also been explored extensively. Its ability to undergo cross-coupling reactions with various organic substrates has enabled the creation of novel polymers and coatings with enhanced mechanical and thermal properties. These materials are finding applications in electronics, aerospace, and automotive industries where performance under extreme conditions is paramount.

The synthesis of CAS No. 21692-54-6 typically involves a multi-step process starting from commercially available precursors such as cyclohexene derivatives and terminal alkynes. The reaction sequence often includes halogenation followed by Sonogashira coupling to introduce the ethynyl group, followed by silylation using triethylsilyl halides or Grignard reagents. Advances in catalytic systems have significantly improved the efficiency and yield of these transformations, making large-scale production more feasible.

In academic research, 2-(Cyclohexen-1-Yl)Ethynyl-Triethyl-Silane has been employed as a building block for exploring new synthetic methodologies. Researchers have utilized it to develop novel catalysts and reaction protocols that expand the scope of organosilicon chemistry. These innovations not only contribute to fundamental scientific understanding but also provide practical tools for industrial applications.

The growing interest in green chemistry has prompted investigations into more sustainable synthetic routes for CAS No. 21692-54-6. Efforts are underway to minimize waste generation and reduce reliance on hazardous reagents without compromising reaction efficiency. Such initiatives align with global efforts to promote environmentally responsible chemical manufacturing.

The future prospects for 2-(Cyclohexen-1-Yl)Ethynyl-Triethyl-Silane are promising, with ongoing research expected to uncover new applications across multiple disciplines. As computational chemistry advances, virtual screening methods will likely be employed to identify novel derivatives with enhanced properties for drug development or material innovation.

In conclusion,CAS No. 21692-54-6 represents a cornerstone compound in modern synthetic chemistry with far-reaching implications for pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for researchers seeking innovative solutions to complex challenges.

21692-54-6 (2-(Cyclohexen-1-yl)ethynyl-triethyl-silane) 関連製品

- 2034530-57-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)

- 23588-51-4(2,2-dimethyl-3-(morpholin-4-yl)propanal)

- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)

- 1563969-96-9(3-(cyclopropylmethylidene)pyrrolidine)

- 1115871-63-0(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)

- 866133-39-3(2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one)

- 2172190-56-4(7-fluoro-1H-indazole-3-sulfonamide)

- 2097924-31-5(3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide)

- 862740-05-4(4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 39033-71-1(Phenyl 3-amino-4-(phenylamino)benzoate)